4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride
Description
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride (CAS: 1909336-62-4) is a pyrazole-based compound with a molecular weight of 182.05 g/mol and a purity ≥95% . Its structure features a chlorine atom at the 4-position, methyl groups at the 1- and 3-positions, and an amine group at the 5-position, which is protonated as a hydrochloride salt. This configuration enhances solubility and stability, making it a versatile intermediate in pharmaceutical synthesis, agrochemical development, and materials science .
Properties
IUPAC Name |
4-chloro-2,5-dimethylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-3-4(6)5(7)9(2)8-3;/h7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXJMKACGRVWQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with ammonia or an amine source in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-supported catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyrazoles .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimalarial Activity
Recent studies have identified pyrazoleamide compounds, which include derivatives of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride, as potent antimalarials. These compounds target Na homeostasis in Plasmodium falciparum, the parasite responsible for malaria. In vivo studies demonstrated that specific pyrazoleamide derivatives exhibited effective dose levels for reducing parasitemia significantly. For instance, compound PA21A092 showed an effective dose for 90% parasitemia reduction (ED90) of 2.5 mg/kg in mouse models infected with P. falciparum .
1.2 Anticancer Potential
The compound has also been explored for its anticancer properties. Pyrazolo[3,4-d]pyrimidines, which can be synthesized from derivatives like this compound, have shown promising antibacterial and anticancer activities. The synthesis of these derivatives allows for the exploration of their pharmacological properties .
Agricultural Applications
2.1 Pesticidal Properties
This compound is being investigated for its potential as a pesticide. Research indicates that pyrazole derivatives can exhibit significant activity against various pests and plant pathogens. For example, compounds derived from pyrazole structures have shown effectiveness against rice blast disease, a major threat to rice crops .
Table 1: Summary of Pesticidal Efficacy
| Compound Name | Target Pest/Pathogen | Effective Dose (ED80) | Reference |
|---|---|---|---|
| 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid | Rice blast fungus | 0.5 mg/kg | |
| This compound | Various agricultural pests | Not specified |
Synthetic Pathways
3.1 Synthesis Methods
The synthesis of this compound involves several chemical reactions including halogenation and reduction processes. A notable method includes the reductive chlorination of 4-nitropyrazole using palladium or platinum catalysts under controlled conditions to yield high selectivity for the desired compound .
Table 2: Synthesis Conditions and Yields
| Reaction Step | Conditions | Yield (%) |
|---|---|---|
| Reduction of 4-nitropyrazole | Ethanol, HCl, Pd/C catalyst | 68% |
| Chlorination Process | Hydrogen atmosphere, Pt/C catalyst | >95% |
Mechanism of Action
The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Positional Isomers
- 3-Chloro-1H-pyrazol-4-amine hydrochloride (CAS: 63680-90-0): This isomer has chlorine at the 3-position and an amine at the 4-position. Despite a structural similarity score of 1.00 (based on PubChem data), the altered substituent positions significantly affect reactivity. For example, the 5-amine group in the target compound may enhance hydrogen bonding in drug-receptor interactions compared to the 4-amine in this isomer .
- 3-Chloro-1-methyl-4-nitro-1H-pyrazole (CAS: 299930-70-4): The nitro group at the 4-position introduces strong electron-withdrawing effects, reducing nucleophilicity compared to the amine group in the target compound. This difference limits its utility in coupling reactions common in pharmaceutical synthesis .
Substituent Variations
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3e): These derivatives, synthesized via EDCI/HOBt-mediated coupling, exhibit higher molecular weights (403–437 g/mol) due to aromatic substituents. Melting points (123–183°C) correlate with substituent bulkiness; for instance, 3d (4-fluorophenyl) has a higher mp (181–183°C) than 3c (p-tolyl, 123–125°C) .
Table 1: Comparison of Chlorinated Pyrazole Derivatives
Fluorinated Analogues
- Fluorine’s smaller atomic radius may improve membrane permeability compared to chlorine .
- 1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-amine hydrochloride (CAS: 1431968-01-2): The difluoromethyl group introduces enhanced metabolic stability, a desirable trait in agrochemicals. However, the absence of chlorine reduces electrophilicity, impacting reactivity in cross-coupling reactions .
Application-Specific Comparisons
- Pharmaceuticals : The target compound’s methyl and chloro groups optimize steric and electronic properties for kinase inhibition or antimicrobial activity. In contrast, 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride (CAS: Unspecified) is tailored for agrochemicals due to its resistance to enzymatic degradation .
- Agrochemicals : Chlorinated derivatives like the target compound are prioritized for pesticide synthesis, whereas fluorinated analogues (e.g., 4-fluoro-1,3-dimethyl-1H-pyrazol-5-amine ) are explored for herbicidal activity due to fluorine’s soil mobility .
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a thorough examination of its biological effects, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is with a molecular weight of 162.59 g/mol. The presence of the chloro and dimethyl groups significantly influences its biological activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain kinases involved in cellular signaling pathways, which is crucial for cancer progression and other diseases .
- Modulation of Ion Channels : Its interaction with ion channels has been linked to alterations in cellular homeostasis, particularly in malaria parasites, disrupting sodium regulation .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate it effectively inhibits the growth of various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Antiparasitic Effects
The compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. It disrupts sodium homeostasis within the parasite, leading to cell death. In vivo studies demonstrated effective dose levels for parasitemia reduction .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Antiparasitic | Effective against P. falciparum | |
| Kinase Inhibition | Potent inhibitor affecting cancer cell signaling |
Case Study 1: Antimalarial Efficacy
A study assessed the efficacy of this compound in a murine model infected with P. falciparum. The results indicated an effective dose (ED90) of 2.5 mg/kg, showcasing its potential as a therapeutic agent against malaria .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific kinases involved in tumor growth. The results demonstrated that it could significantly reduce kinase activity in vitro, suggesting its potential application in cancer therapy .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility and favorable absorption characteristics. Its stability in biological systems was assessed through various models, showing promising results for further development .
Q & A
Basic: What are the standard synthetic routes for 4-chloro-1,3-dimethyl-1H-pyrazol-5-amine hydrochloride?
Methodological Answer:
The compound is typically synthesized via cyclization and functionalization of pyrazole precursors. A common approach involves the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce a formyl group at the 4-position, followed by chlorination and amine functionalization . Alternative routes include cyclization of hydrazides with phosphorylating agents (e.g., POCl₃) under controlled temperatures (120°C) to form the pyrazole core, as demonstrated in analogous 5-chloro-pyrazole derivatives . Post-synthesis, the hydrochloride salt is generated via acid-base titration, requiring careful pH monitoring to avoid decomposition.
Basic: What spectroscopic and crystallographic techniques confirm the molecular structure?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography : Use single-crystal diffraction (e.g., SHELXL ) to resolve bond lengths and angles. For example, analogous pyrazole derivatives show N-Cl bond lengths of ~1.73 Å and C-N-C angles of ~120° in the pyrazole ring .
Advanced: How can researchers address discrepancies in crystallographic data during refinement?
Methodological Answer:
Discrepancies may arise from crystal twinning or disordered solvent molecules . To resolve:
Data Collection : Ensure high-resolution data (≤0.8 Å) to detect subtle disorder.
Software Tools : Use SHELXL for anisotropic refinement and WinGX/ORTEP for visualizing displacement ellipsoids .
Validation : Cross-check with the CIF validation report (e.g., using PLATON) to identify missed symmetry or overfitting. For example, SHELXL’s "TWIN" command can model twinning, while "PART" resolves partial occupancy .
Advanced: How to evaluate bioactivity against antimicrobial-resistant strains?
Methodological Answer:
In Vitro Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli ESBL) strains. Compare with control drugs (e.g., ciprofloxacin) .
- Time-Kill Studies : Assess bactericidal effects at 2×/4× MIC over 24 hours.
Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing Cl with Br) to probe electronic effects. For example, 4-bromo analogs showed enhanced activity in pyrazole derivatives .
Basic: What are key storage and stability considerations?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis .
- Stability Monitoring : Perform HPLC-UV (λ = 254 nm) quarterly to detect degradation products (e.g., free amine or chloro-byproducts).
Advanced: How to optimize reaction conditions for improved yield?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF enhances Vilsmeier-Haack formylation but may require post-reaction neutralization .
Catalyst Use : Add Lewis acids (e.g., ZnCl₂) to accelerate chlorination.
Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to reduce side reactions versus conventional heating .
Workup : Extract with ethyl acetate/water (3:1) to isolate the product while removing POCl₃ residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
